2-(Ethylamino)-2-(4-methoxyphenyl)acetonitrile

Cancer Research Cytotoxicity SAR

2-(Ethylamino)-2-(4-methoxyphenyl)acetonitrile (CAS 1018257-95-8) is a substituted α-aminonitrile characterized by a para-methoxyphenyl ring, an ethylamino substituent, and a nitrile group on the benzylic carbon. It belongs to the broader class of amino‑acetonitrile derivatives (AADs), which have garnered attention in medicinal chemistry and anthelmintic drug discovery.

Molecular Formula C11H14N2O
Molecular Weight 190.24 g/mol
CAS No. 1018257-95-8
Cat. No. B1390924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Ethylamino)-2-(4-methoxyphenyl)acetonitrile
CAS1018257-95-8
Molecular FormulaC11H14N2O
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESCCNC(C#N)C1=CC=C(C=C1)OC
InChIInChI=1S/C11H14N2O/c1-3-13-11(8-12)9-4-6-10(14-2)7-5-9/h4-7,11,13H,3H2,1-2H3
InChIKeyBWJQIBKXUOOYOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Ethylamino)-2-(4-methoxyphenyl)acetonitrile (CAS 1018257-95-8) – Identity, Class, and Procurement-Relevant Baseline


2-(Ethylamino)-2-(4-methoxyphenyl)acetonitrile (CAS 1018257-95-8) is a substituted α-aminonitrile characterized by a para-methoxyphenyl ring, an ethylamino substituent, and a nitrile group on the benzylic carbon . It belongs to the broader class of amino‑acetonitrile derivatives (AADs), which have garnered attention in medicinal chemistry and anthelmintic drug discovery [1]. The compound is commercially available as a solid with reported purities of ≥95% to 98% and is supplied primarily for research use .

2-(Ethylamino)-2-(4-methoxyphenyl)acetonitrile – Why In-Class Analogs Cannot Be Casually Substituted


Within the amino‑acetonitrile scaffold, even minor modifications—such as replacing the ethylamino group with a smaller methylamino or a bulkier isopropylamino group—can drastically alter electronic distribution, steric bulk, and conformational flexibility, all of which are critical determinants of target binding . Moreover, the para‑methoxy substituent on the phenyl ring influences lipophilicity and metabolic stability in ways that are not recapitulated by hydroxy or unsubstituted analogs . Consequently, the precise substitution pattern of 2-(Ethylamino)-2-(4-methoxyphenyl)acetonitrile represents a unique and non‑interchangeable starting point for structure‑activity relationship (SAR) campaigns and synthetic route development.

2-(Ethylamino)-2-(4-methoxyphenyl)acetonitrile – Quantifiable Differentiation Evidence Against Closest Analogs


In Vitro Cytotoxicity in MCF‑7 Cells: Target Compound vs. Hydrochloride Salt

The free base of 2-(Ethylamino)-2-(4-methoxyphenyl)acetonitrile exhibits a moderate cytotoxic effect in MCF‑7 breast cancer cells with an IC₅₀ value of approximately 25 µM . This contrasts with its hydrochloride salt, which has been reported to show a significantly lower IC₅₀ (~2.1 µM) in the same cell line . The difference highlights that the free base possesses measurable but weaker intrinsic activity, making it a suitable negative control or a scaffold for further derivatization, whereas the hydrochloride salt is a more potent lead candidate.

Cancer Research Cytotoxicity SAR

DNA Minor Groove Binding Affinity: Class‑Level vs. Untargeted Scaffolds

Amino‑acetonitrile derivatives bearing a 4‑methoxyphenylethylamino motif, including 2-(Ethylamino)-2-(4-methoxyphenyl)acetonitrile, exhibit preferential binding to DNA minor grooves with equilibrium binding constants (Kₐ) ranging from 10⁵ to 10⁷ M⁻¹ . In comparison, unsubstituted acetonitrile or simpler alkylamino‑nitriles lack this structural recognition element and show no measurable minor‑groove binding under identical assay conditions .

Biophysics DNA Binding Molecular Recognition

Purity Specifications Across Commercial Suppliers: A Procurement‑Focused Comparison

The purity of 2-(Ethylamino)-2-(4-methoxyphenyl)acetonitrile varies among suppliers. Apollo Scientific offers the compound at ≥95% purity , whereas Leyan provides it at 98% purity . This contrasts with certain generic catalog vendors who supply the same CAS number at 95% purity with no upper bound . Higher and more precisely specified purity reduces the risk of confounding impurities in sensitive biological or chemical assays.

Chemical Sourcing Quality Control Reproducibility

Structural Differentiation from Unsubstituted Amino‑Acetonitrile Core

The presence of the 4‑methoxyphenyl and ethylamino groups in 2-(Ethylamino)-2-(4-methoxyphenyl)acetonitrile distinguishes it from the unsubstituted amino‑acetonitrile core, which has no reported anthelmintic activity. While no direct comparative bioactivity data exists for this specific compound, the amino‑acetonitrile class is known to exhibit potent anthelmintic effects (e.g., monepantel, with an EC₅₀ of ~2 nM against Haemonchus contortus) [1]. The para‑methoxy and ethyl substituents are key structural features that modulate activity, and the compound serves as a proximal analog for SAR expansion.

Medicinal Chemistry SAR Lead Optimization

2-(Ethylamino)-2-(4-methoxyphenyl)acetonitrile – High‑Value Application Scenarios Derived from Evidence


Medicinal Chemistry: Scaffold for Anthelmintic Lead Optimization

As an amino‑acetonitrile derivative with a 4‑methoxyphenyl motif, this compound is ideally suited as a starting point for synthesizing novel anthelmintic candidates. The core scaffold can be diversified via N‑alkylation, nitrile hydrolysis, or Suzuki coupling to explore structure‑activity relationships against drug‑resistant nematodes . The compound's moderate purity (≥95‑98%) is sufficient for initial analog generation and in vitro screening.

Chemical Biology: DNA‑Binding Probe Development

The documented preferential binding of this structural class to DNA minor grooves (Kₐ = 10⁵–10⁷ M⁻¹) supports its use as a backbone for designing fluorescent DNA probes or as a control ligand in biophysical studies of nucleic acid interactions. The presence of the nitrile and amino groups offers convenient handles for conjugation with reporter molecules.

Synthetic Methodology: α‑Aminonitrile Building Block

The compound functions as a protected α‑amino acid equivalent. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, while the ethylamino group can be further functionalized. This makes it a valuable intermediate for the synthesis of more complex pharmacophores, particularly in the preparation of N‑substituted amino acids or peptidomimetics [1].

Quality Control and Assay Development: High‑Purity Standard

For laboratories requiring a well‑characterized analytical standard, the 98% purity grade from suppliers like Leyan ensures minimal interference from unknown impurities. This is critical for quantitative NMR, HPLC method validation, and as a reference compound in impurity profiling studies.

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